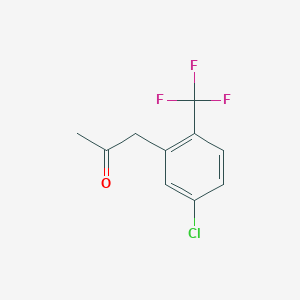
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes chloromethyl and difluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a difluoromethyl-substituted benzene derivative, followed by a Friedel-Crafts acylation to introduce the propan-2-one moiety. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or sulfuric acid, and are conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloromethyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one
- 1-(3-(Difluoromethyl)-2-(trifluoromethyl)phenyl)propan-2-one
- 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the phenyl ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing and electron-donating groups in the molecule can result in unique interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H11ClF2O |
|---|---|
Peso molecular |
232.65 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)-5-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O/c1-7(15)2-8-3-9(6-12)5-10(4-8)11(13)14/h3-5,11H,2,6H2,1H3 |
Clave InChI |
UMEYYZIUHVXTAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)C(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


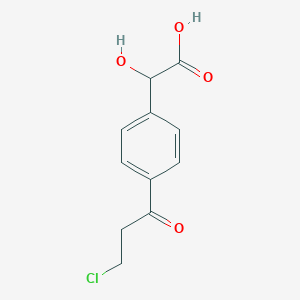


![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)
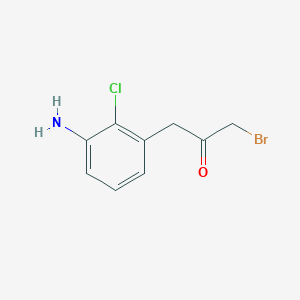
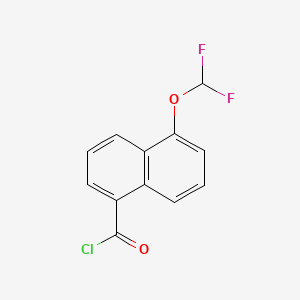
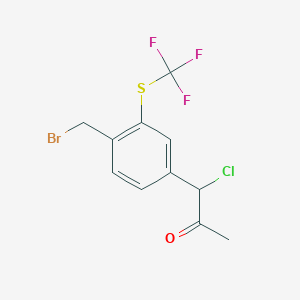

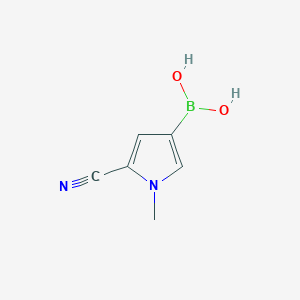

![2-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;methyl sulfate](/img/structure/B14058181.png)

![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
